3-Bromo-6-difluoromethoxy-2-fluoropyridine
Description
Properties
IUPAC Name |
3-bromo-6-(difluoromethoxy)-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-3-1-2-4(11-5(3)8)12-6(9)10/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBDNDCXDIOOKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-Bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu₄N⁺F⁻) in dimethylformamide (DMF) at 20°C to form 2-fluoro-3-bromopyridine . Another method involves the fluorination of pyridine using a complex of aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at 450-500°C .
Industrial Production Methods
Industrial production methods for fluorinated pyridines typically involve large-scale reactions using efficient fluorinating agents and optimized reaction conditions to maximize yield and purity. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of industrial processes for these compounds .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-difluoromethoxy-2-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one substituent with another.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively. Specific conditions and reagents are required to achieve the desired oxidation or reduction state.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses organoboron reagents, palladium catalysts, and mild reaction conditions.
Fluorination Reagents: Complexes such as AlF₃ and CuF₂ are used for the fluorination of pyridine rings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling reaction can produce various substituted pyridines with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that compounds similar to 3-Bromo-6-difluoromethoxy-2-fluoropyridine exhibit antiviral properties, particularly against viral infections such as SARS-CoV-2. These compounds often function by inhibiting key viral enzymes or disrupting replication processes, making them valuable in the development of antiviral therapies.
Anticancer Properties
Some derivatives of this compound have shown cytotoxic effects on various cancer cell lines. Studies suggest that the fluorinated structure may enhance the compound's ability to interact with biological targets involved in cancer progression.
Structure-Activity Relationship (SAR) Studies
The incorporation of difluoromethoxy and halogen substituents has been linked to improved biological activity. SAR studies demonstrate that these modifications can increase lipophilicity and metabolic stability, essential factors for drug development.
Agrochemicals
Insecticidal Properties
this compound has demonstrated significant insecticidal activity against pests such as Plutella xylostella and Tetranychus cinnabarinus. Laboratory tests show over 90% insecticidal efficacy at low concentrations, indicating its potential use in agricultural pest control.
Herbicidal Activity
Compounds with similar structures have been evaluated for their herbicidal activities. For instance, certain derivatives exhibited moderate inhibitory effects on weed species like Digitaria sanguinalis and Abutilon theophrasti, suggesting further optimization could lead to effective herbicides .
Synthesis and Industrial Applications
The synthesis of this compound can be achieved through various methods involving halogenation and fluorination reactions. These synthetic routes are crucial for producing this compound on an industrial scale, particularly for pharmaceutical and agrochemical applications .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Efficacy (%) | Concentration (mg/L) |
|---|---|---|---|
| Antiviral | SARS-CoV-2 | Significant | Varies |
| Insecticidal | Plutella xylostella | >90 | 1 |
| Insecticidal | Tetranychus cinnabarinus | >90 | 100 |
| Cytotoxicity | Various cancer cell lines | Varies | Varies |
Case Studies
- Antiviral Research : A study highlighted the efficacy of fluorinated pyridines against SARS-CoV-2, demonstrating that structural modifications could enhance binding affinity to viral targets, thus improving therapeutic potential .
- Insecticide Development : Field trials conducted with derivatives of this compound showed promising results in controlling agricultural pests, leading to considerations for commercial formulations in pest management strategies.
- Pharmaceutical Applications : Ongoing research focuses on optimizing the synthesis of this compound to improve yield and reduce costs, ensuring its viability as a pharmaceutical intermediate for drug development targeting various diseases .
Mechanism of Action
The mechanism of action of 3-Bromo-6-difluoromethoxy-2-fluoropyridine involves its interaction with molecular targets and pathways in biological systems. The strong electron-withdrawing fluorine atoms in the aromatic ring influence the compound’s reactivity and interactions with other molecules . Specific molecular targets and pathways depend on the application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing effects : The difluoromethoxy group (–OCF₂H) offers moderate electron withdrawal compared to –CF₃ or –Cl , influencing reaction rates in Suzuki-Miyaura couplings .
- Metabolic stability : Difluoromethoxy derivatives exhibit improved resistance to oxidative degradation compared to methoxy or chloro analogs .
Physicochemical Properties
Notes:
- The difluoromethoxy group increases lipophilicity compared to chloro analogs, enhancing membrane permeability in drug candidates .
- Trifluoromethyl-substituted derivatives exhibit higher boiling points due to stronger intermolecular forces .
Research Findings and Trends
- Synthetic Accessibility : Difluoromethoxy-substituted pyridines are synthesized via nucleophilic substitution of hydroxy precursors with difluoromethylating agents (e.g., ClCF₂H) .
- Biological Activity : Difluoromethoxy groups improve target binding affinity in PDE4 inhibitors compared to methoxy analogs .
- Market Availability : Suppliers like Biopharmacule Speciality Chemicals list derivatives such as 3-Bromo-6-chloro-2-fluoropyridine, indicating commercial demand .
Biological Activity
3-Bromo-6-difluoromethoxy-2-fluoropyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of multiple electronegative atoms, such as bromine and fluorine, enhances its reactivity and interaction with biological targets, making it a compound of interest for drug discovery and development.
Chemical Structure and Properties
The molecular formula of this compound is C_7H_4BrF_3N_O, with a molecular weight of approximately 238.01 g/mol. Its structure includes a pyridine ring substituted with bromine and difluoromethoxy groups, which significantly influence its chemical properties.
The mechanism by which this compound exerts its biological effects primarily involves interactions with specific enzymes and proteins. The compound's electronegative substituents enhance its binding affinity to various molecular targets, potentially leading to the inhibition of enzyme activities or modulation of cellular pathways. Current research is focused on elucidating these interactions to better understand the compound's pharmacological potential.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antitumor Properties: Preliminary studies suggest that fluorinated pyridine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown activity against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer models .
- Enzyme Inhibition: The compound serves as an enzyme inhibitor, which is valuable for studying enzyme functions and pathways. This characteristic is critical in the development of therapeutic agents targeting specific enzymes involved in disease processes.
- Antimicrobial Activity: Some analogs have demonstrated antimicrobial properties, suggesting that this compound may also possess similar activities against bacteria or fungi .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through various chemical reactions, including:
- Substitution Reactions: Utilizing aryl halides in Suzuki coupling reactions.
- Fluorination Reactions: Employing fluorinating agents to introduce fluorine atoms into the pyridine ring.
Table 1 summarizes some related compounds and their biological activities:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 3-Bromo-2-chloro-6-(difluoromethyl)pyridine | 0.97 | Contains a difluoromethyl group instead of difluoromethoxy |
| 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine | 0.92 | Features a trifluoromethyl group, enhancing lipophilicity |
| 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine | 0.86 | Contains chlorine, altering electronic properties |
Case Study: Antitumor Activity
A study investigated the cytotoxic effects of various pyridine derivatives on MCF-7 breast cancer cells. Compounds with bromine and fluorine substituents exhibited enhanced cytotoxicity compared to non-fluorinated analogs. The combination of these compounds with established chemotherapeutics like doxorubicin showed synergistic effects, indicating potential for improved treatment strategies in resistant cancer subtypes .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
